molecular formula C30H34O12 B5193510 Tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate

Tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate

Cat. No.: B5193510
M. Wt: 586.6 g/mol
InChI Key: QNATYEOGKAQAEE-UHFFFAOYSA-N
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Description

Tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate is an organic compound with a complex structure that includes multiple ester groups and benzoyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate typically involves the esterification of 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The benzoyloxy groups can be reduced to yield the corresponding alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Hydrolysis: Yields 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylic acid.

    Reduction: Yields tetraethyl 1,4-dihydroxybutane-1,1,4,4-tetracarboxylate.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The benzoyloxy groups can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl butane-1,1,4,4-tetracarboxylate: Similar structure but lacks the benzoyloxy groups.

    Tetraethyl 1,4-dihydroxybutane-1,1,4,4-tetracarboxylate: Similar structure but with hydroxyl groups instead of benzoyloxy groups.

Uniqueness

Tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate is unique due to the presence of both ester and benzoyloxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O12/c1-5-37-25(33)29(26(34)38-6-2,41-23(31)21-15-11-9-12-16-21)19-20-30(27(35)39-7-3,28(36)40-8-4)42-24(32)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNATYEOGKAQAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1)(C(=O)OCC)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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